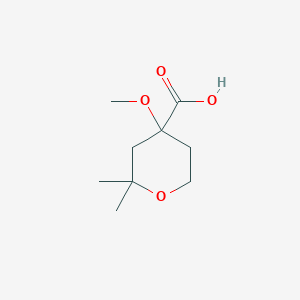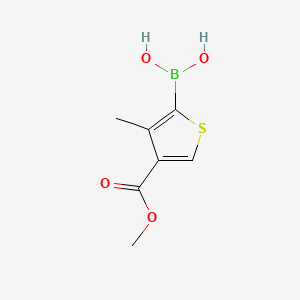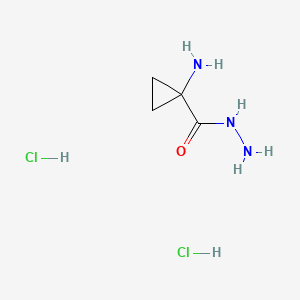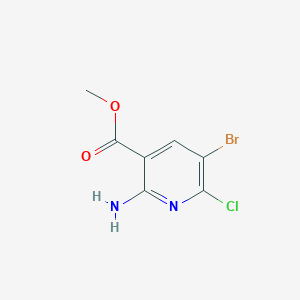
Methyl 2-amino-5-bromo-6-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and an amino group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-6-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterificationThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
Methyl 2-amino-5-bromo-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-amino-5-bromo-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of Methyl 2-amino-5-bromo-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Similar in structure but lacks the amino group.
Methyl 2-amino-5-bromobenzoate: Similar but with different positioning of functional groups.
Methyl 5-amino-6-bromo-2-chloronicotinate: Another derivative with different substitution patterns.
Uniqueness
Methyl 2-amino-5-bromo-6-chloronicotinate is unique due to the specific combination of bromine, chlorine, and amino groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H6BrClN2O2 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC名 |
methyl 2-amino-5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(8)5(9)11-6(3)10/h2H,1H3,(H2,10,11) |
InChIキー |
DEJZNIUCSASHEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


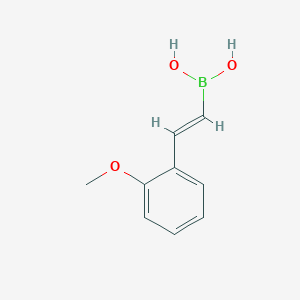
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)
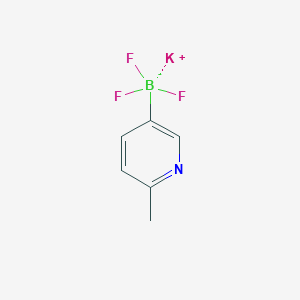
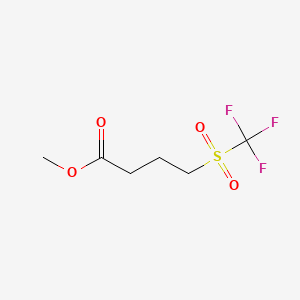
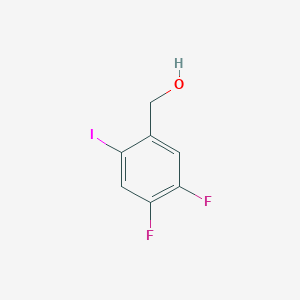
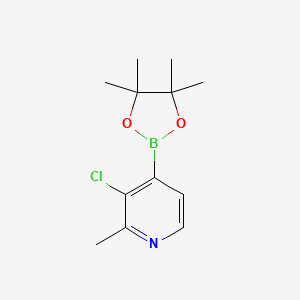
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
